2-[(2-methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide
Overview
Description
2-[(2-Methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methoxyethyl sulfanyl group, and a propan-2-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxyethyl sulfanyl group is introduced through a nucleophilic substitution reaction, while the propan-2-yl phenyl group is added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-[(2-Methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methoxyethyl)sulfanyl]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- **2-[(2-Methoxyethyl)sulfanyl]ethanol
Uniqueness
2-[(2-Methoxyethyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, or potency in various applications.
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)15-8-4-6-10-17(15)20-19(21)16-9-5-7-11-18(16)23-13-12-22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMOSCSMYMNAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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